Pyridin-4-ol hydrochloride

Description

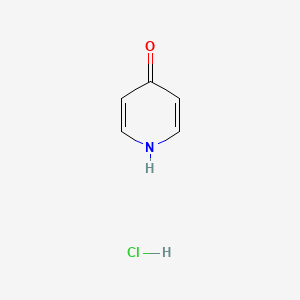

Pyridin-4-ol hydrochloride (CAS No. 26192-55-2) is a hydrochloride salt of pyridin-4-ol (4-hydroxypyridine). Its molecular formula is C₅H₆ClNO, with a molecular weight of 147.56 g/mol. It is commercially available at 95% purity and is used as a synthetic intermediate in organic chemistry and pharmaceutical research . The compound’s structure features a hydroxyl group at the 4-position of the pyridine ring, which is protonated in the hydrochloride form, enhancing its solubility in polar solvents like water or ethanol. Pyridin-4-ol derivatives are often utilized in coordination chemistry, catalysis, and as precursors for bioactive molecules .

Properties

IUPAC Name |

1H-pyridin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO.ClH/c7-5-1-3-6-4-2-5;/h1-4H,(H,6,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERUTGZQUWVXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=CC1=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384954-46-4 | |

| Record name | 4-Pyridone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384954464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PYRIDONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV85U0B958 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Multi-Component Synthesis via Alkoxyallenes, Nitriles, and Carboxylic Acids

A novel three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids enables the synthesis of highly substituted pyridin-4-ols. The process involves:

-

Lithiation of methoxyallene (e.g., 1-methoxy-3-trimethylsilylpropa-1,2-diene) at -70°C.

-

Nucleophilic addition to nitriles (e.g., pivalonitrile) to form intermediates.

-

Protonation and cyclization with carboxylic acids (e.g., trifluoroacetic acid) under acidic conditions.

| Component | Reagent/Condition | Yield |

|---|---|---|

| Alkoxyallene | Lithiated methoxyallene | 83% |

| Nitrile | Pivalonitrile | – |

| Acid | Trifluoroacetic acid (TFA) | – |

| Cyclization Catalyst | TMSOTf, Et₃N, 90°C | – |

The method achieves high regioselectivity, particularly for fluorinated pyridin-4-ols. Subsequent treatment with HCl yields the hydrochloride salt.

Hydrolysis of 4-Chloropyridine

4-Chloropyridine undergoes nucleophilic aromatic substitution under alkaline conditions to form 4-hydroxypyridine, followed by HCl neutralization. A patent outlines:

-

Synthesis of 4-chloropyridine via reaction of pyridine with POCl₃ or SOCl₂.

-

Hydrolysis in aqueous NaOH (10–20%) at 80–100°C.

| Step | Reagent/Condition | Yield |

|---|---|---|

| Chlorination | POCl₃, 70–75°C, 5 h | 52–61% |

| Hydrolysis | 10% NaOH, 80°C, 3 h | 68% |

| Salt Formation | HCl (conc.) | 95% |

This method is scalable but requires careful handling of corrosive reagents.

Reduction of 4-Nitropyridine-N-Oxide Followed by Acidic Hydrolysis

4-Nitropyridine-N-oxide is reduced to 4-aminopyridine, which hydrolyzes to 4-hydroxypyridine. Key steps include:

-

Reduction with iron and mineral acids (e.g., H₂SO₄).

-

Hydrolysis of 4-aminopyridine in dilute HCl.

| Step | Reagent/Condition | Yield |

|---|---|---|

| Reduction | Fe, 25% H₂SO₄, 60°C | 85–90% |

| Hydrolysis | 1 M HCl, reflux, 2 h | 78% |

This route avoids hazardous chlorination but involves multi-step purification.

Acid-Catalyzed Cyclization of Enamide Intermediates

Enamides derived from alkoxyallenes and nitriles undergo cyclization to pyridin-4-ols. A representative protocol :

-

Formation of enamide via lithiated alkoxyallene and nitrile coupling.

-

Cyclization with TMSOTf/Et₃N at 90°C.

-

Nonaflation (O-sulfonylation) for stabilization.

| Intermediate | Product | Yield |

|---|---|---|

| Enamide | Pyridin-4-ol | 75–83% |

| Nonaflation | Pyridin-4-yl nonaflate | 65% |

The nonaflate intermediate facilitates further functionalization before HCl treatment.

O-Sulfonylation and Subsequent Functionalization

Pyridin-4-ol derivatives are converted to nonaflates for Pd-catalyzed cross-coupling, followed by HCl salt formation:

-

O-Sulfonylation with nonafluorobutanesulfonyl fluoride (NfF).

-

Cross-coupling (e.g., Suzuki-Miyaura).

-

Deprotection and salt formation with HCl.

| Reaction | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 55–70% |

| HCl Treatment | EtOH, conc. HCl | 90% |

This method enhances modularity but requires specialized reagents.

Chemical Reactions Analysis

Chemical Reactions of Pyridin-4-ol Hydrochloride

This compound participates in several types of chemical reactions, including nucleophilic substitutions, electrophilic substitutions, and oxidation-reduction reactions. Below are detailed descriptions of these reactions:

Nucleophilic Substitution Reactions

Pyridin-4-ol can act as a nucleophile due to the presence of the hydroxyl group, which can participate in nucleophilic substitution reactions:

-

Mechanism : The hydroxyl group can be protonated under acidic conditions, enhancing the nucleophilicity of the nitrogen atom in the pyridine ring. This allows for substitution at positions 2 and 3 of the ring.

-

Example Reaction : When treated with alkyl halides, this compound can undergo nucleophilic substitution to form various alkylated derivatives.

Electrophilic Substitution Reactions

While pyridine derivatives are generally less reactive towards electrophilic substitution compared to benzene, pyridin-4-ol can still participate in these reactions:

Oxidation and Reduction Reactions

This compound can also undergo oxidation and reduction processes:

-

Oxidation : The hydroxyl group can be oxidized to form a carbonyl group (ketone or aldehyde) under oxidative conditions using reagents such as potassium permanganate or chromium trioxide.

-

Reduction : Conversely, it can be reduced to form piperidine derivatives when treated with reducing agents like lithium aluminum hydride.

Biochemical Pathways

Research indicates that pyridin-4-ol is involved in various metabolic pathways within microorganisms. For instance, studies on Arthrobacter species show that pyridin-4-ol undergoes hydroxylation catalyzed by flavin-dependent monooxygenases, leading to products such as 3,4-dihydroxypyridine .

Scientific Research Applications

Chemical Applications

Synthesis Intermediates

Pyridin-4-ol hydrochloride is widely utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for multiple chemical transformations, making it a valuable building block in organic chemistry. The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of numerous pyridine derivatives that have applications in pharmaceuticals and agrochemicals.

Reactivity and Mechanism

The reactivity of this compound is attributed to its hydroxyl group at the fourth position of the pyridine ring. This group enhances its binding affinity to various molecular targets, enabling it to act as a ligand that modulates enzyme and receptor activities. For instance, it has been shown to inhibit specific protein kinases, which are crucial in cancer signaling pathways .

| Reaction Type | Common Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Acidic or basic media | Hydroxylated pyridine derivatives |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous solvents | Amine derivatives |

| Substitution | Alkyl halides, Acyl chlorides | Mild to moderate conditions | Various substituted pyridines |

Biological Applications

Pharmacological Potential

this compound has garnered attention for its potential biological activities. Research indicates that it may possess antimicrobial and anticancer properties. For example, studies have demonstrated its effectiveness in inhibiting the growth of cancer cells by disrupting microtubule dynamics and inducing cell cycle arrest .

Case Study: Antimitotic Prodrugs

A recent study developed novel pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs) that incorporate this compound. These compounds exhibited significant antiproliferative activity against breast cancer cells. The formation of hydrochloride salts was crucial for enhancing their water solubility and therapeutic efficacy .

Industrial Applications

Agrochemicals and Dyes

In industry, this compound is employed in the production of agrochemicals and dyes. Its ability to serve as a precursor for various chemical reactions makes it essential for synthesizing compounds with specific functional properties needed in these sectors.

Mechanism of Action

The mechanism of action of pyridin-4-ol hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The hydroxyl group at the fourth position of the pyridine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Pyridin-4-ol hydrochloride and related pyridine derivatives:

Research Findings and Functional Insights

Solubility and Stability

- This compound’s aqueous solubility (enhanced by the HCl salt) contrasts with hydrophobic analogs like 4-(4-chlorobutyl)pyridine hydrochloride (CAS 149463-65-0), which is used in lipid-soluble intermediates .

- 4-Pyridinethiol forms stable disulfide bonds (e.g., Di-4-pyridyl disulfide dinitrate), making it useful in redox-sensitive drug delivery systems .

Biological Activity

Pyridin-4-ol hydrochloride is a chemical compound that has garnered attention in various fields of pharmacology and medicinal chemistry due to its significant biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group (-OH) attached to the fourth carbon of the pyridine ring. This structural arrangement influences its reactivity and biological activity, making it distinct from other pyridine derivatives. The presence of the nitrogen atom in the aromatic ring plays a crucial role in its interaction with biological targets.

| Compound Name | Description | Unique Features |

|---|---|---|

| Pyridine | A basic nitrogen-containing heterocycle. | Lacks hydroxyl group; used widely as a solvent. |

| Pyridin-2-ol | Hydroxyl group at position 2 on the ring. | Different biological activities compared to pyridin-4-ol. |

| Pyridin-3-carboxylic acid | Carboxylic acid derivative of pyridine. | Exhibits different reactivity due to carboxyl group presence. |

| Nicotinic acid | A pyridine derivative with a carboxylic acid group at position 3. | Known for its role in metabolism and as a vitamin precursor. |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties , particularly against various bacterial strains. Studies have shown that it possesses excellent antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer potential . It has shown promise in inhibiting cancer cell proliferation through various mechanisms, including:

- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, which is crucial for eliminating malignant cells.

- Microtubule Disruption : Similar to other known anticancer agents, it may interfere with microtubule dynamics, thereby affecting cell division .

A study highlighted that derivatives of pyridin-4-ol exhibited selective cytotoxicity towards breast cancer cells, indicating its potential as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects . It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . This inhibition can help reduce inflammation in various conditions, making it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity.

- Metal Ion Coordination : Its ability to form complexes with metal ions enhances its utility in catalysis and materials science.

- Receptor Interaction : Pyridin-4-ol may interact with various receptors, influencing signaling pathways involved in cellular responses .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A comprehensive evaluation showed that pyridin-4-ol derivatives exhibited effective antibacterial properties against multidrug-resistant strains .

- Cancer Cell Line Testing : In vitro studies demonstrated that pyridin-4-ol induced apoptosis in MCF7 breast cancer cells, highlighting its potential as an anticancer agent .

- Inflammation Model : In vivo models indicated that treatment with pyridin-4-ol significantly reduced paw edema in formalin-induced inflammation tests, supporting its anti-inflammatory claims .

Q & A

Q. What are the optimal synthetic routes for Pyridin-4-ol hydrochloride, and how can reaction conditions be tailored to improve yield?

this compound can be synthesized via nucleophilic substitution or oxidation-reduction pathways. For instance:

- Nucleophilic substitution : React pyridine derivatives with chlorinating agents (e.g., POCl₃) in polar solvents like DMF at 80–100°C .

- Oxidation : Use potassium permanganate or chromium trioxide to oxidize pyridinols, followed by HCl treatment to form the hydrochloride salt .

Yield optimization : Adjust solvent polarity (e.g., DMSO for high-temperature stability), stoichiometric ratios (excess HCl for salt formation), and reaction time (monitored via TLC/HPLC). Purification via recrystallization in ethanol improves purity .

Q. How should researchers characterize this compound using spectroscopic methods?

- ¹H/¹³C NMR : Confirm the pyridine ring structure (δ ~8.5 ppm for aromatic protons) and hydroxyl group (broad peak at δ ~5 ppm) .

- IR spectroscopy : Identify O–H stretching (~3200 cm⁻¹) and C–Cl bonds (~600 cm⁻¹) .

- Mass spectrometry : Validate molecular ion peaks (m/z 132.54 for [M+H]⁺) and fragmentation patterns .

- XRD : Analyze crystalline structure and salt formation (HCl coordination) .

Q. What are the best practices for ensuring the stability and proper storage of this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Handling : Use fume hoods, PPE (gloves, goggles), and avoid inhalation/contact (H313/H333 hazards) .

- Decontamination : Neutralize spills with sodium bicarbonate, followed by ethanol rinsing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Systematic reviews : Apply PRISMA guidelines to evaluate methodological biases (e.g., cell line variability, dosage inconsistencies) .

- Replication studies : Control variables like solvent (DMSO vs. water), purity (>98% via HPLC), and biological assay protocols (e.g., MIC testing for antimicrobial activity) .

- Meta-analysis : Statistically aggregate data from multiple studies to identify trends (e.g., structure-activity relationships for antitumor properties) .

Q. What methodological approaches are recommended for analyzing reaction mechanisms involving this compound under varying pH conditions?

- Kinetic studies : Use stopped-flow spectroscopy to monitor intermediate formation (e.g., pyridinium ions at pH < 3) .

- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to predict transition states and activation energies for nucleophilic attacks .

- Isotopic labeling : Track ¹⁸O incorporation in hydrolysis products to confirm mechanism (SN1 vs. SN2) .

Q. How to validate an HPLC method for quantifying this compound in complex matrices (e.g., biological fluids)?

- Linearity : Calibrate with standards (0.1–100 µg/mL; R² > 0.999) .

- Accuracy/Precision : Spike recovery tests (95–105% recovery; RSD < 2%) .

- Specificity : Resolve peaks from interferents (e.g., proteins, salts) using C18 columns and mobile phases (acetonitrile:buffer, pH 3.0) .

- LOD/LOQ : Determine via signal-to-noise ratios (LOD: 0.05 µg/mL; LOQ: 0.2 µg/mL) .

Methodological Resources

- Synthetic route optimization : Refer to PubChem data and Reaxys protocols for reaction condition libraries .

- Safety protocols : Follow university laboratory SOPs for hazardous chemical handling (e.g., UGA guidelines) .

- Data validation : Use Cochrane systematic review frameworks for resolving contradictory findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.